ethyl 6-(3-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
The compound ethyl 6-(3-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate features a complex tricyclic core with a fused imino-oxo system and a 3-nitrobenzoyl substituent. This structural motif is critical for modulating solubility, conformational stability, and intermolecular interactions .
Properties
IUPAC Name |
ethyl 6-(3-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O7/c1-2-37-26(34)20-14-19-22(27-21-10-3-4-11-29(21)25(19)33)30(15-18-9-6-12-38-18)23(20)28-24(32)16-7-5-8-17(13-16)31(35)36/h3-5,7-8,10-11,13-14,18H,2,6,9,12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYBOLOGFDYRSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])CC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-((3-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multi-step organic reactionsThe final step involves the formation of the imino and carboxylate functionalities under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-((3-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled conditions such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional functional groups .
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-((3-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biology, this compound can be used as a probe to study various biochemical processes. Its ability to interact with specific biomolecules makes it a valuable tool for understanding cellular mechanisms .
Medicine
Its unique structure allows it to target specific molecular pathways, making it a candidate for drug development .
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-((3-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Electronic Effects of Benzoyl Substituents: The 3-nitrobenzoyl group in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity at the imino group compared to the electron-neutral 3-methylbenzoyl (in ) or electron-withdrawing 3-chloro/fluoro substituents (in ). This could influence stability in polar environments or interactions with biological targets .
Steric and Solubility Effects of 7-Position Substituents: The oxolan-2-ylmethyl group in the target compound introduces an oxygen atom capable of hydrogen bonding, which may enhance aqueous solubility compared to the hydrophobic isopropyl () or methyl () groups. However, the 3-methoxypropyl substituent () provides both ether oxygen and alkyl flexibility, balancing solubility and lipophilicity .
Lipophilicity Trends :
- The target compound’s predicted XLogP3 (~3.1) suggests moderate lipophilicity, comparable to the 3-fluorobenzoyl analog (~3.0). The 3-chloro and 3-methyl derivatives () exhibit lower XLogP3 values (2.7), likely due to reduced electron-withdrawing effects and smaller substituent size.
Hydrogen-Bonding Capacity :
- The target compound’s eight hydrogen-bond acceptors (from nitro, carbonyl, oxolane, and ester groups) exceed the six acceptors in analogs . This property may enhance binding to polar targets or influence crystal packing dynamics, as seen in studies of hydrogen-bonded aggregates .
Implications for Molecular Design
- Conversely, the 3-methylbenzoyl analog () may prioritize non-covalent interactions due to its neutral character.
- Crystallographic Considerations : The oxolan-2-ylmethyl group’s conformational flexibility (via puckered oxolane rings) could influence crystal lattice formation, as described in ring-puckering analyses .
Biological Activity
Ethyl 6-(3-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with significant potential in biological applications. Its unique tricyclic structure and functional groups suggest a variety of biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 473.5 g/mol. The compound features multiple functional groups including an imino group and a carboxylate moiety that are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H27N5O5 |
| Molecular Weight | 473.5 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of ethyl 6-(3-nitrobenzoyl)imino-2-oxo derivatives typically involves multi-step organic reactions that may include condensation reactions between appropriate precursors under controlled conditions to optimize yields and purity.
Research indicates that this compound may interact with various biological targets, leading to significant pharmacological effects:
- Anticancer Activity : Preliminary studies have shown that it may inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis.
- Antimicrobial Properties : The compound exhibits activity against several bacterial strains and fungi, suggesting potential use as an antimicrobial agent.
- Enzyme Inhibition : It has been reported to bind to specific enzymes involved in metabolic pathways, potentially altering their activity.
Case Studies and Research Findings
- Study on Anticancer Activity : A study conducted on breast cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism involved the activation of caspase pathways leading to apoptosis.
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, indicating moderate antibacterial activity.
- Enzyme Interaction Studies : Research utilizing fluorescence spectroscopy revealed that the compound binds to dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, suggesting potential for further development as an antifolate drug.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
